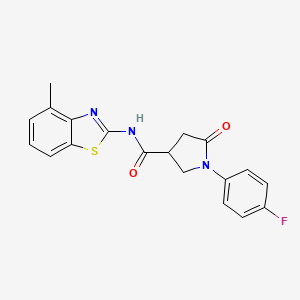
Cyclooctyl(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctyl(pyrrolidin-1-yl)methanone, also known as CPME, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPME is a derivative of ketamine, a well-known anesthetic and analgesic drug. However, CPME has distinct properties that make it a promising candidate for research purposes. In
作用機序
Cyclooctyl(pyrrolidin-1-yl)methanone acts on the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. This compound binds to the receptor and inhibits its activity, leading to a decrease in glutamate release. This mechanism is similar to that of ketamine, but this compound has a longer duration of action and fewer side effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior and increase social interaction. This compound has also been shown to have analgesic properties, reducing pain sensitivity in animal models. Additionally, this compound has been shown to have antidepressant effects, increasing the levels of certain neurotransmitters in the brain.
実験室実験の利点と制限
Cyclooctyl(pyrrolidin-1-yl)methanone has several advantages for laboratory experiments. It has a high yield and purity, making it easy to obtain and use. This compound has a longer duration of action compared to ketamine, allowing for longer experiments. However, this compound has some limitations, including its potential toxicity and the need for careful dosing.
将来の方向性
There are several potential future directions for research on Cyclooctyl(pyrrolidin-1-yl)methanone. One area of interest is the development of this compound derivatives with improved properties, such as increased potency or decreased toxicity. Another area of interest is the investigation of this compound's effects on specific neurotransmitters and brain regions. Additionally, this compound could be studied for its potential use in treating various neurological and psychiatric disorders.
合成法
Cyclooctyl(pyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of cyclooctanone with pyrrolidine and subsequent reduction with sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization. This compound has a high yield and purity, making it a suitable compound for scientific research.
科学的研究の応用
Cyclooctyl(pyrrolidin-1-yl)methanone has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and anesthesiology. In neuroscience, this compound has been used as a tool to study the mechanisms of depression and anxiety. This compound has also been shown to have analgesic properties, making it a potential candidate for pain management research. In pharmacology, this compound has been used to study the effects of ketamine derivatives on the central nervous system. In anesthesiology, this compound has been investigated as an alternative to traditional anesthetics due to its unique properties.
特性
IUPAC Name |
cyclooctyl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(14-10-6-7-11-14)12-8-4-2-1-3-5-9-12/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQYUSOUJWTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)

![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)



![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)


![N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)